N-methyl-N-phenyl-4-(phenylsulfonyl)piperazine-1-carboxamide
CAS No.: 526190-60-3
Cat. No.: VC21512275
Molecular Formula: C18H21N3O3S
Molecular Weight: 359.4g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 526190-60-3 |
|---|---|
| Molecular Formula | C18H21N3O3S |
| Molecular Weight | 359.4g/mol |
| IUPAC Name | 4-(benzenesulfonyl)-N-methyl-N-phenylpiperazine-1-carboxamide |
| Standard InChI | InChI=1S/C18H21N3O3S/c1-19(16-8-4-2-5-9-16)18(22)20-12-14-21(15-13-20)25(23,24)17-10-6-3-7-11-17/h2-11H,12-15H2,1H3 |
| Standard InChI Key | NPKMMTCMJMJPDG-UHFFFAOYSA-N |
| SMILES | CN(C1=CC=CC=C1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 |
| Canonical SMILES | CN(C1=CC=CC=C1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 |
Introduction
Chemical Properties and Structure
N-methyl-N-phenyl-4-(phenylsulfonyl)piperazine-1-carboxamide features a piperazine ring as the central structural element, with two key substituents: a phenylsulfonyl group at the 4-position and a N-methyl-N-phenyl-carboxamide group at the 1-position.
The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, creating a structure with potential for functionalization at both nitrogen atoms. The phenylsulfonyl group (PhSO2-) attached to one of the nitrogen atoms consists of a benzene ring connected to the piperazine via a sulfonyl group (-SO2-). This functional group is known for its electron-withdrawing properties and can influence the reactivity of the adjacent nitrogen atom.
The N-methyl-N-phenyl-carboxamide group at the other nitrogen atom of the piperazine ring includes a carbonyl group linked to N-methylaniline. This creates a tertiary amide structure, which typically exhibits reduced reactivity toward nucleophiles compared to primary or secondary amides due to the absence of an N-H proton for hydrogen bonding.
Physical properties of N-methyl-N-phenyl-4-(phenylsulfonyl)piperazine-1-carboxamide include:
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Molecular Weight: 359.4 g/mol
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Appearance: Typically a solid at room temperature (based on similar piperazine derivatives)
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Solubility: Likely soluble in organic solvents such as dimethyl sulfoxide (DMSO), methanol, and chloroform, with limited solubility in water (extrapolated from similar compounds)
Analytical Methods and Characterization
Characterization of N-methyl-N-phenyl-4-(phenylsulfonyl)piperazine-1-carboxamide would typically involve a range of analytical techniques to confirm its identity, purity, and structural features. Based on analytical approaches used for similar compounds, the following methods would be relevant:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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1H NMR would show characteristic signals for the piperazine ring protons (typically around 2.5-3.7 ppm), aromatic protons from the phenyl rings (around 7.0-8.0 ppm), and the N-methyl group (around 3.0-3.5 ppm) .
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13C NMR would reveal carbon signals corresponding to the carbonyl carbon of the carboxamide (typically around 170-175 ppm), aromatic carbons (120-140 ppm), and aliphatic carbons of the piperazine ring and methyl group (around 40-60 ppm) .
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Infrared (IR) Spectroscopy:
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Mass Spectrometry (MS):
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High-resolution mass spectrometry would confirm the molecular formula with an expected [M+H]+ ion at m/z 360.4 for C18H21N3O3S.
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Fragmentation patterns could include loss of the phenylsulfonyl group or cleavage of the carboxamide moiety.
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X-ray Crystallography:
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If suitable crystals can be obtained, X-ray crystallography would provide definitive confirmation of the three-dimensional structure and spatial arrangement of the functional groups.
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High-Performance Liquid Chromatography (HPLC):
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HPLC analysis would be useful for assessing the purity of the compound and could be coupled with mass spectrometry (LC-MS) for additional structural confirmation.
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Similar piperazine derivatives have been characterized using these techniques. For example, N-aryl carboxamides linked to heterocyclic rings have shown characteristic IR bands for the NH stretch (around 3310 cm-1) and C=O stretch (around 1710 cm-1) , which would be different for the N-methyl-N-phenyl-carboxamide in our compound of interest due to the absence of the NH proton.
Table 2: Expected Spectroscopic Characteristics of N-methyl-N-phenyl-4-(phenylsulfonyl)piperazine-1-carboxamide
| Analytical Technique | Expected Characteristic Features | Significance |
|---|---|---|
| 1H NMR | Signals at 2.5-3.7 ppm (piperazine), 3.0-3.5 ppm (N-methyl), 7.0-8.0 ppm (aromatic) | Confirms hydrogen environments |
| 13C NMR | Signals at 40-60 ppm (aliphatic), 120-140 ppm (aromatic), 170-175 ppm (carbonyl) | Confirms carbon environments |
| IR | Bands at 1650-1680 cm-1 (C=O), 1300-1350 and 1140-1170 cm-1 (S=O) | Identifies functional groups |
| MS | [M+H]+ at m/z 360.4 | Confirms molecular formula |
| Elemental Analysis | C (60.15%), H (5.89%), N (11.69%), S (8.92%) | Confirms empirical formula |
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